molecular formula C13H16N4 B13425646 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine

3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine

Katalognummer: B13425646
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: XOPZDUFJKLUVKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrazole and pyrrolidine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-methyl-2-pyrrolidinyl)pyridine: Known for its use in nicotine research.

    2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Used in electronic cigarette products.

Uniqueness

3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of pyridine, pyrazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H16N4

Molekulargewicht

228.29 g/mol

IUPAC-Name

3-[1-(pyrrolidin-2-ylmethyl)pyrazol-3-yl]pyridine

InChI

InChI=1S/C13H16N4/c1-3-11(9-14-6-1)13-5-8-17(16-13)10-12-4-2-7-15-12/h1,3,5-6,8-9,12,15H,2,4,7,10H2

InChI-Schlüssel

XOPZDUFJKLUVKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)CN2C=CC(=N2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.